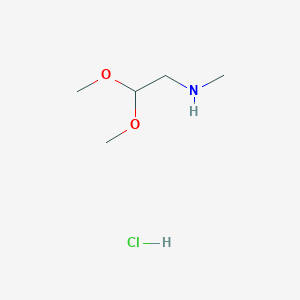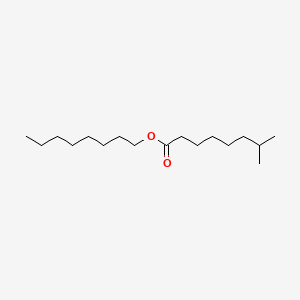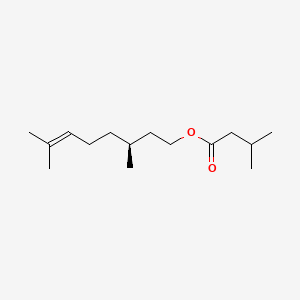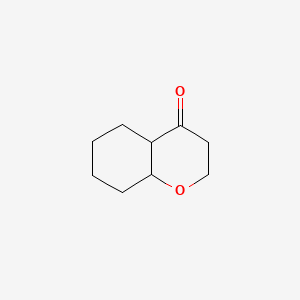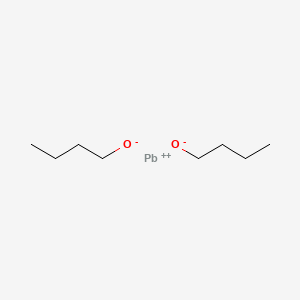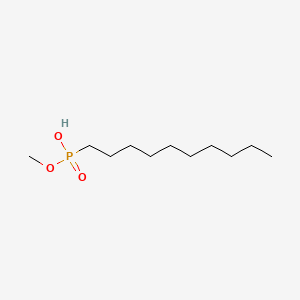
Methyl hydrogen decylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl hydrogen decylphosphonate is an organophosphorus compound with the molecular formula C11H25O3P It is a phosphonate ester, which means it contains a phosphorus atom bonded to an oxygen atom and an alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl hydrogen decylphosphonate can be synthesized through several methods. One common approach involves the reaction of decyl alcohol with methyl phosphonic dichloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl hydrogen decylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The hydrogen atom in the phosphonate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides or amines.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl hydrogen decylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphonate-based inhibitors.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with metal ions.
Industry: It is used in the production of flame retardants and plasticizers, as well as in the formulation of detergents and cleaning agents.
Mécanisme D'action
The mechanism of action of methyl hydrogen decylphosphonate involves its interaction with molecular targets such as enzymes and metal ions. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. Additionally, the compound can form stable complexes with metal ions, which can be exploited in various applications, including drug delivery and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl hydrogen decylphosphonate
- Propyl hydrogen decylphosphonate
- Butyl hydrogen decylphosphonate
Uniqueness
Methyl hydrogen decylphosphonate is unique due to its specific alkyl chain length and the presence of a methyl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar phosphonate esters.
Propriétés
Numéro CAS |
84962-72-1 |
|---|---|
Formule moléculaire |
C11H25O3P |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
decyl(methoxy)phosphinic acid |
InChI |
InChI=1S/C11H25O3P/c1-3-4-5-6-7-8-9-10-11-15(12,13)14-2/h3-11H2,1-2H3,(H,12,13) |
Clé InChI |
ZVWRYPIZPBSYJG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCP(=O)(O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)



![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
